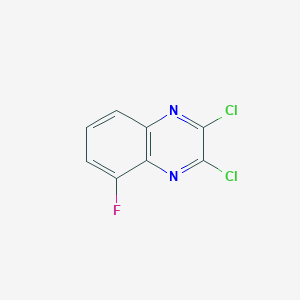

2,3-Dichloro-5-fluoroquinoxaline

Description

Structural Significance and Academic Relevance of Fluorinated and Chlorinated Quinoxaline (B1680401) Scaffolds

The incorporation of fluorine and chlorine atoms onto a quinoxaline framework is a well-established strategy for fine-tuning molecular properties. Fluorine, with its high electronegativity and small size, can significantly alter the acidity, basicity, and metabolic stability of a molecule. acs.org Its presence can also facilitate non-covalent interactions, influencing crystal packing and binding affinity to biological targets. acs.org

Chlorine atoms, particularly at the 2 and 3-positions of the quinoxaline ring, serve as versatile synthetic handles. These positions are activated towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups. rsc.org This reactivity makes dichloroquinoxalines key intermediates in the synthesis of more complex, substituted quinoxaline derivatives. rsc.org The combined presence of both fluorine and chlorine in 2,3-Dichloro-5-fluoroquinoxaline suggests a scaffold that is both chemically robust in certain aspects and highly reactive in others, offering a unique platform for the development of novel compounds.

Overview of Halogenated Heterocyclic Compound Research

Research into halogenated heterocyclic compounds is a vibrant area of organic chemistry. Halogenation is a powerful tool used to modify the physicochemical properties of molecules, such as lipophilicity and membrane permeability, which is of particular importance in drug discovery. nih.gov It is estimated that a significant percentage of pharmaceutical products contain heterocyclic structures, and many of these are halogenated. sapub.org

The development of new synthetic methods for the selective halogenation of heterocyclic systems is an ongoing research focus. encyclopedia.pubresearchgate.net These methods aim to provide efficient and environmentally benign routes to a diverse range of halogenated building blocks. encyclopedia.pub The study of halogenated heterocycles extends beyond pharmaceuticals into materials science, where they are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Positioning of this compound in Contemporary Organic and Materials Chemistry Research

In materials chemistry, the electron-withdrawing nature of the quinoxaline core, enhanced by the three halogen substituents, suggests that this compound could be a precursor for n-type organic semiconductor materials. organic-chemistry.org The incorporation of fluorine and chlorine atoms has been shown to lower the frontier molecular orbital energy levels (HOMO and LUMO) of quinoxaline-based molecules, a desirable feature for electron-transporting materials. organic-chemistry.org The planarity of the quinoxaline system also promotes intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.

Table 1: Key Halogenated Heterocyclic Compounds and their Significance

| Compound Name | Key Structural Features | Primary Area of Research Interest |

| 2,3-Dichloroquinoxaline (B139996) | Two reactive chlorine atoms on the pyrazine (B50134) ring. | Versatile synthetic intermediate for disubstituted quinoxalines. |

| Fluorinated Quinoxalines | Fluorine atom(s) on the quinoxaline scaffold. | Medicinal chemistry (metabolic stability), materials science (electronic properties). |

| Halogenated Pyridines | Halogen atom(s) on a pyridine (B92270) ring. | Agrochemicals, pharmaceuticals, synthetic building blocks. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-fluoroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-4(11)2-1-3-5(6)12-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDECYSNOPVSGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 5 Fluoroquinoxaline

Precursor-Based Synthesis Strategies

A common and logical approach to the synthesis of 2,3-dichloro-5-fluoroquinoxaline involves the use of specifically substituted precursors to build the molecule in a stepwise fashion. This allows for controlled introduction of the desired functional groups.

A foundational method for the synthesis of quinoxaline (B1680401) derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org To obtain the 5-fluoro-substituted quinoxaline core, the logical starting material is 4-fluoro-1,2-phenylenediamine. guidechem.comossila.comsigmaaldrich.com This precursor contains the fluorine atom at the required position on the benzene (B151609) ring.

The typical reaction involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a suitable dicarbonyl compound, such as oxalic acid or its derivatives (e.g., diethyl oxalate). This reaction leads to the formation of 5-fluoroquinoxaline-2,3(1H,4H)-dione. nih.gov The reaction is often carried out in an acidic medium or at elevated temperatures to facilitate the condensation and subsequent cyclization.

Table 1: Synthesis of 5-Fluoroquinoxaline-2,3(1H,4H)-dione

| Precursor | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 4-Fluoro-1,2-phenylenediamine | Oxalic acid | 5-Fluoroquinoxaline-2,3(1H,4H)-dione | Aqueous HCl, reflux |

Once the 5-fluoroquinoxaline-2,3(1H,4H)-dione intermediate is obtained, the next step is the introduction of the chloro substituents at the 2 and 3 positions. This is a common transformation for quinoxaline-2,3-diones and is typically achieved through the use of potent chlorinating agents.

Common reagents for this chlorination include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF). nih.gov The reaction involves the conversion of the amide-like functional groups in the dione (B5365651) to the corresponding chloroimines, which are tautomeric with the aromatic 2,3-dichloroquinoxaline (B139996) structure. The reaction generally proceeds with high efficiency, providing the target this compound in good yields.

Table 2: Chlorination of 5-Fluoroquinoxaline-2,3(1H,4H)-dione

| Precursor | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 5-Fluoroquinoxaline-2,3(1H,4H)-dione | Phosphorus oxychloride (POCl₃) | This compound | Reflux |

An alternative conceptual approach involves the introduction of the fluorine atom onto a pre-existing 2,3-dichloroquinoxaline ring system. This strategy is inherently more challenging due to the need for regioselective fluorination.

This approach would start with 2,3-dichloroquinoxaline. The challenge lies in the selective introduction of a fluorine atom at the 5-position. Direct fluorination of the aromatic ring of 2,3-dichloroquinoxaline is generally not a feasible method due to the harsh reaction conditions and lack of selectivity. A more plausible, though complex, route might involve nitration of 2,3-dichloroquinoxaline, followed by reduction of the nitro group to an amino group, and then a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction) to introduce the fluorine atom. However, the regioselectivity of the initial nitration step would be a critical and potentially problematic factor.

Modern organic chemistry offers several methods for regioselective fluorination, although their application to the 2,3-dichloroquinoxaline system is not widely documented. Nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 5-position (e.g., a nitro group or another halogen) with a fluoride (B91410) source is a theoretical possibility. The success of such a reaction would depend on the activation of the aromatic ring by the quinoxaline nitrogens and the other substituents. The synthesis of analogous compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) often involves halogen exchange reactions, which could serve as a model for developing similar fluorination strategies. alfa-chemical.comgoogle.com

Fluorination of Dichloroquinoxaline Precursors

Direct Synthetic Routes and Reaction Optimization

The development of more direct and efficient synthetic routes is a constant goal in chemical synthesis. For this compound, this could involve "one-pot" procedures that combine multiple synthetic steps without the isolation of intermediates.

For instance, a one-pot synthesis could involve the initial condensation of 4-fluoro-1,2-phenylenediamine with oxalic acid, followed by the direct addition of a chlorinating agent like POCl₃ to the reaction mixture. This would circumvent the need to isolate and purify the 5-fluoroquinoxaline-2,3(1H,4H)-dione intermediate, potentially saving time and resources.

Optimization of the reaction conditions for any of the synthetic steps is crucial for maximizing yield and purity. Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants and intermediates.

Catalyst: For the chlorination step, the type and amount of catalyst can affect the reaction's efficiency.

Temperature: Both the condensation and chlorination steps are temperature-dependent, and finding the optimal temperature is key to achieving a good balance between reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) is essential to determine the optimal reaction time to ensure complete conversion without the formation of significant byproducts.

One-Pot Synthesis Approaches for 2,3-Dichloroquinoxaline Derivatives

One-pot synthesis offers a streamlined and efficient route to 2,3-dichloroquinoxaline derivatives, including the 5-fluoro analogue, by minimizing intermediate separation and purification steps. A notable one-pot method involves the reaction of a substituted o-phenylenediamine with oxalic acid, followed by in-situ chlorination.

A patented method describes the preparation of 2,3-dichloroquinoxaline derivatives through a "one-pot cooking" process. nih.gov This approach starts with the condensation of a substituted o-phenylenediamine, such as 4-fluoro-1,2-phenylenediamine, with oxalic acid. This initial reaction forms the corresponding 2,3-dihydroxyquinoxaline (B1670375) derivative. Without isolating this intermediate, a chlorinating agent, typically phosphorus oxychloride (POCl₃), is introduced to the reaction mixture to yield the final 2,3-dichloroquinoxaline derivative. nih.gov This method is advantageous due to its operational simplicity and reduced costs. nih.gov

| Starting Material | Reagents | Catalyst | Key Features | Ref |

| 4-Fluoro-1,2-phenylenediamine | Oxalic acid, Phosphorus oxychloride | Silica (B1680970) gel or Methanesulfonic acid | One-pot, no intermediate separation | nih.gov |

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. Both acid catalysis and emerging catalytic methodologies are being explored to improve reaction conditions and yields.

Acid catalysts are instrumental in the initial condensation step between the o-phenylenediamine and the dicarbonyl compound. Traditional methods often employ strong mineral acids, but greener alternatives are gaining prominence.

In the one-pot synthesis of 2,3-dichloroquinoxaline derivatives, environmentally friendly solid acids like silica gel or strong organic acids such as methanesulfonic acid are utilized as catalysts. nih.gov These catalysts facilitate the initial condensation reaction to form the dihydroxy intermediate before the subsequent chlorination step. The use of these catalysts offers milder reaction conditions and avoids the use of corrosive and hazardous acids like hydrochloric acid. nih.gov Methanesulfonic acid is known for its strong acidity and utility as a catalyst in various organic transformations, including esterifications and alkylations. wikipedia.orgorientjchem.orgrsc.org Silica gel, a mild and recyclable solid acid catalyst, has also been effectively used in solvent-free conditions for the synthesis of quinoxaline derivatives, promoting high yields and simple work-up procedures. researchgate.netdntb.gov.uascilit.com

Research into novel catalytic systems aims to further improve the synthesis of substituted quinoxalines by employing more efficient, reusable, and environmentally benign catalysts. While specific applications to this compound are not extensively documented, general trends in quinoxaline synthesis point towards the use of nanocatalysts and various metal-based catalysts.

Recent reviews highlight the use of nanocatalysts in quinoxaline synthesis, which offer advantages such as high surface area, reusability, and mild reaction conditions. nih.govrsc.org Various metal-based catalysts, including those based on iron, copper, and palladium, have also been investigated for the synthesis of quinoxaline derivatives through different reaction pathways. orientjchem.orgsci-hub.se For instance, magnetically separable nanoparticles like MnFe₂O₄ have been used as heterogeneous catalysts for quinoxaline synthesis at room temperature. nih.gov The development of such catalytic systems holds promise for the future synthesis of specifically substituted quinoxalines like the title compound.

Advanced Synthetic Route Development

The development of advanced synthetic routes for this compound is geared towards improving sustainability and efficiency, with a focus on green chemistry principles and innovative process technologies.

Sustainable Chemistry Approaches in Synthesis

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of quinoxalines to reduce environmental impact. ijirt.orgekb.egbenthamdirect.com This includes the use of greener solvents, catalyst-free reactions, and mechanochemistry.

The use of water or ethanol (B145695) as a reaction medium represents a significant green improvement over traditional volatile organic solvents. nih.govthieme-connect.com Several studies have reported the synthesis of quinoxalines in water, sometimes under catalyst-free conditions, by simply heating the reactants. researchgate.netrsc.org

Mechanochemical synthesis, which involves reactions conducted by grinding or milling solid reactants, has emerged as a solvent-free and highly efficient method for preparing quinoxalines. mdpi.comrsc.orgrsc.org These reactions are often complete within minutes and can proceed without the need for a catalyst, offering a near-zero environmental factor (E-factor). rsc.org For example, the homogenization of 1,2-diamines and 1,2-dicarbonyl compounds using a mini cell homogenizer can produce quinoxalines in quantitative yields. rsc.org

| Green Approach | Description | Advantages |

| Greener Solvents | Utilizing water or ethanol as the reaction medium. | Reduced toxicity and environmental impact. |

| Catalyst-Free Reactions | Conducting the synthesis without the need for a catalyst. | Simplified purification, reduced cost and waste. |

| Mechanochemistry | Solid-state synthesis via grinding or milling. | Solvent-free, rapid reaction times, high efficiency. |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety, scalability, and reaction control. nih.govyoutube.com While specific applications for the synthesis of this compound are not yet widely reported, the potential of this technology is evident from its application in the synthesis of other complex molecules and active pharmaceutical ingredients (APIs). researchgate.netpharmaron.comucl.ac.uk

Chemical Reactivity and Transformation Studies of 2,3 Dichloro 5 Fluoroquinoxaline

Electrophilic Aromatic Substitution (SEAr) Reactions

No information regarding electrophilic substitution reactions on the 2,3-Dichloro-5-fluoroquinoxaline core has been found. The influence of the existing substituents on the aromatic ring's susceptibility to electrophilic attack remains unstudied.

Further Halogenation Studies

Further halogenation of this compound is anticipated to be challenging due to the already electron-deficient nature of the quinoxaline (B1680401) ring system, which is further deactivated by the existing halogen substituents. Electrophilic aromatic substitution, the typical mechanism for halogenation of aromatic rings, is generally disfavored on such deactivated substrates.

However, if forced under harsh conditions (e.g., high temperatures, strong Lewis acid catalysts), any potential electrophilic halogenation would likely be directed by the fluorine atom. As an ortho-, para-director, the fluorine at the C5 position would direct incoming electrophiles to the C6 and C8 positions. The C7 position is also a possibility, though sterically hindered by the adjacent chlorine at C2. The relative reactivity of these positions would depend on a complex interplay of electronic and steric factors. It is important to note that nucleophilic substitution of the existing chlorine atoms, particularly at the more activated C2 and C3 positions, is a more probable reaction pathway than further electrophilic halogenation.

Nitration and Sulfonation Reactions on the Quinoxaline Ring

Similar to halogenation, nitration and sulfonation reactions, which proceed via electrophilic aromatic substitution, are expected to be difficult on the electron-poor this compound ring. The strong electron-withdrawing effects of the two chlorine atoms and the pyrazine (B50134) ring significantly reduce the nucleophilicity of the aromatic system, making it resistant to attack by the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃).

In analogous systems, such as the nitration of 1,2-dichlorobenzene, a mixture of isomers is often obtained, with the regioselectivity being influenced by the reaction conditions. google.com For this compound, any potential nitration or sulfonation would likely occur on the benzene (B151609) ring, guided by the ortho-, para-directing fluorine atom to positions C6 and C8. However, achieving such reactions would probably necessitate the use of strong nitrating or sulfonating agents and elevated temperatures. Studies on the nitration of other deactivated dichlorinated aromatic compounds have shown that competing sulfonation can occur when using nitric acid in a sulfuric acid medium. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C2 and C3 positions of this compound are prime sites for transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized quinoxaline derivatives.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

Palladium catalysts are widely employed for cross-coupling reactions due to their high efficiency and functional group tolerance. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted quinoxaline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is expected that the chlorine atoms at C2 and C3 can be sequentially or simultaneously replaced by aryl, heteroaryl, or vinyl groups. The relative reactivity of the C2 and C3 positions can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, and base. For instance, in the related 2,4,7-trichloroquinazoline (B1295576) system, regioselective Suzuki-Miyaura coupling has been achieved. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-5-fluoro-3-phenylquinoxaline |

| This compound | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2,3-Di(2-thienyl)-5-fluoroquinoxaline |

Heck Coupling: The Heck reaction allows for the coupling of the chlorinated quinoxaline with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction would typically proceed at the more reactive C2 or C3 position to yield a vinyl-substituted quinoxaline. The choice of phosphine (B1218219) ligand and base is crucial for achieving high yields and selectivity.

Table 2: Potential Heck Coupling Reactions of this compound

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Chloro-5-fluoro-3-styrylquinoxaline |

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the chlorinated quinoxaline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides access to alkynyl-substituted quinoxalines, which are valuable intermediates for further transformations. Chemoselective mono- or di-alkynylation can potentially be achieved by controlling the stoichiometry and reaction conditions. nih.gov

Table 3: Potential Sonogashira Coupling Reactions of this compound

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-5-fluoro-3-(phenylethynyl)quinoxaline |

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, particularly for the activation of less reactive C-Cl bonds. researchgate.netnih.govresearchgate.netrsc.org Nickel-catalyzed Suzuki-Miyaura type reactions of this compound with various organoboron reagents are expected to be feasible. nih.gov Furthermore, nickel catalysis can be effective in reductive cross-coupling reactions.

C-F Bond Activation and Selective Functionalization

While the C-Cl bonds are the more likely sites for cross-coupling, the activation of the C-F bond at the C5 position is also a possibility, although it typically requires more forcing conditions or specialized catalyst systems. nih.govresearchgate.netrsc.org Transition-metal-free methods for C-F bond activation have also been developed. researchgate.net Selective functionalization could potentially be achieved by exploiting the differential reactivity of the C-Cl and C-F bonds. For instance, the C-Cl bonds could be functionalized using standard palladium or nickel catalysis, followed by a more forcing reaction to activate the C-F bond. Research on related fluoroaromatic compounds has shown that nickel catalysts can effectively mediate the cross-coupling of C-F bonds with arylboronic acids. beilstein-journals.org

Derivatization Reactions for Analytical and Synthetic Purposes

Chemical derivatization of this compound can be employed for both analytical and synthetic purposes. For analytical applications, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often used to improve the volatility, thermal stability, and chromatographic behavior of the analyte. jfda-online.comnih.govresearchgate.net Given the structure of this compound, derivatization would likely target the quinoxaline ring itself, for instance, through reactions that introduce more volatile groups.

From a synthetic standpoint, derivatization reactions can be used to introduce a wide range of functional groups, significantly expanding the chemical space accessible from this starting material. Nucleophilic aromatic substitution (SₙAr) is a key reaction for the derivatization of this compound. The electron-withdrawing nature of the quinoxaline ring and the halogen substituents make the C2 and C3 positions highly susceptible to attack by nucleophiles.

Common nucleophiles that can be used for derivatization include:

Amines: Reaction with primary or secondary amines can lead to the formation of amino-substituted quinoxalines.

Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced by reaction with the corresponding alkoxides or phenoxides.

Thiols: Thiolates can be used to form thioether derivatives.

The regioselectivity of these nucleophilic substitution reactions can often be controlled by the reaction conditions. For example, in the related compound 7-Bromo-2,3-dichloro-5-fluoroquinoxaline, the halogen atoms are known to be replaceable by nucleophiles. smolecule.com

Table 4: Potential Derivatization Reactions of this compound via Nucleophilic Aromatic Substitution

| Nucleophile | Reagent/Conditions | Potential Product |

|---|---|---|

| Amine | R¹R²NH, base (e.g., K₂CO₃), solvent (e.g., DMF) | 2-Amino-3-chloro-5-fluoroquinoxaline or 2,3-Diamino-5-fluoroquinoxaline |

| Alcohol | R-OH, strong base (e.g., NaH), solvent (e.g., THF) | 2-Alkoxy-3-chloro-5-fluoroquinoxaline or 2,3-Dialkoxy-5-fluoroquinoxaline |

Alkylation Techniques

No specific, peer-reviewed research detailing the alkylation of this compound could be identified. General principles of nucleophilic aromatic substitution on related halo-quinoxalines suggest that reactions with alkylating agents would likely target the displacement of the chloro substituents, but specific conditions, catalysts, and outcomes for this compound are not documented.

Acylation Procedures

Detailed procedures for the acylation of this compound are not described in the available literature. Friedel-Crafts acylation or related reactions on the benzene ring portion of the molecule would be influenced by the deactivating effects of the halogen and nitrogen atoms, but empirical data is absent.

Silylation Protocols

No published protocols for the silylation of this compound were found. Such reactions could potentially involve the displacement of a chloro group or direct C-H silylation, but experimental evidence is lacking.

Charge Transfer Complex Formation

There is no available research on the formation of charge transfer complexes involving this compound. While studies on related compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) demonstrate the ability of similar scaffolds to act as electron acceptors in the formation of charge transfer complexes with various electron donors nih.govnih.govscienceopen.com, no such data exists for the title compound. The electronic properties of this compound would need to be investigated to determine its potential as a component in charge transfer systems.

Spectroscopic and Analytical Characterization of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic and analytical data for the chemical compound this compound is not publicly available. While information exists for structurally related compounds, specific experimental data for the title compound, crucial for a thorough scientific analysis as requested, could not be located.

The inquiry sought to build a detailed article focusing on the spectroscopic characterization and advanced analytical methodologies for this compound. The intended article was to be structured around a specific outline, including high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. However, the absence of primary data for this particular molecule prevents the generation of the requested scientifically accurate content and data tables.

Information was found for analogous compounds, such as 2,3-dichloroquinoxaline (B139996) and various fluorinated pyridines. This suggests that while the analytical techniques are standard for characterizing such molecules, this compound itself may be a novel compound, one that has been synthesized but not yet fully characterized in published literature, or its data may reside in proprietary databases.

Without access to experimental spectra (¹H, ¹³C, and ¹⁹F NMR, 2D NMR, IR, and Raman), any attempt to fulfill the request would be speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed sections and subsections on the spectroscopic characterization of this compound cannot be provided at this time.

Spectroscopic Characterization and Advanced Analytical Methodologies for 2,3 Dichloro 5 Fluoroquinoxaline

High-Resolution Spectroscopic Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. tanta.edu.egshu.ac.uk When 2,3-dichloro-5-fluoroquinoxaline interacts with UV or visible light, electrons in its outer orbitals can be promoted from a ground state to a higher energy excited state. tanta.edu.egyoutube.comyoutube.com The specific wavelengths of light absorbed correspond to these electronic transitions, providing valuable information about the molecule's structure and electron distribution.

The electronic transitions observed in organic molecules like this compound typically involve π, σ, and non-bonding (n) electrons. shu.ac.ukyoutube.com The presence of the quinoxaline (B1680401) ring system, an aromatic and unsaturated heterocycle, gives rise to characteristic π → π* and n → π* transitions. tanta.edu.egshu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity. shu.ac.uk

n → π Transitions:* These transitions occur when a non-bonding electron (from the nitrogen atoms in the quinoxaline ring) is promoted to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The absorption spectrum of a molecule is influenced by the presence of chromophores, which are functional groups responsible for absorbing light. tanta.edu.eg In this compound, the entire quinoxaline ring system with its substituents acts as the primary chromophore.

Factors such as solvent polarity can influence the wavelengths at which these transitions occur. For instance, an increase in solvent polarity often leads to a red shift (shift to longer wavelengths) for π → π* transitions and a blue shift (shift to shorter wavelengths) for n → π* transitions. tanta.edu.eg

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| σ → σ | < 200 | High |

| n → σ | 150 - 250 | Low to Medium |

| π → π | 200 - 700 | High |

| n → π | 200 - 700 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. nih.gov In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M+). nih.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance. nih.gov The peak with the highest m/z value usually corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern, which is the collection of all the fragment ion peaks, serves as a molecular fingerprint and can be used to deduce the structure of the original molecule.

For halogenated compounds like this compound, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and the presence of fluorine will result in a distinctive pattern in the mass spectrum, aiding in its identification. The fragmentation of quinoxaline derivatives often involves the loss of substituents and cleavage of the heterocyclic ring. For instance, fragmentation of similar trifluoromethyl-substituted heterocycles has been observed to involve the loss of the CF₃ group. fluorine1.ru

| Ion | Description | Significance |

| Molecular Ion (M+) | The intact molecule with one electron removed. | Provides the molecular weight of the compound. |

| Fragment Ions | Smaller charged pieces of the original molecule. | The pattern of fragments helps to determine the structure of the molecule. |

Crystallographic Studies for Solid-State Structural Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguously determining the complete three-dimensional molecular structure of a crystalline compound. researchgate.net This technique involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. researchgate.net

Modern SCXRD techniques can often locate and refine the positions of all atoms, including hydrogen atoms, providing a complete and highly accurate structural determination. researchgate.net This information is crucial for understanding intermolecular interactions in the solid state.

| Parameter | Description |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the basic repeating unit of the crystal. researchgate.net |

| Space Group | Describes the symmetry of the arrangement of molecules within the crystal lattice. researchgate.net |

| Atomic Coordinates | The precise x, y, and z positions of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Co-crystallization and Polymorphism Studies

Co-crystallization is a technique used to form a new crystalline solid that consists of two or more different molecules in a specific stoichiometric ratio within the same crystal lattice. nih.gov In the context of this compound, co-crystallization could be explored to modify its physical properties, such as solubility or stability, by combining it with a suitable coformer. The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding of the solid components, or slurry conversion. nih.govnih.gov Characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction are used to confirm the formation of a new co-crystalline phase. nih.gov

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. As a result, polymorphs can exhibit different physical properties. Studies on the polymorphism of this compound would involve systematically exploring different crystallization conditions (e.g., solvent, temperature, cooling rate) to identify and characterize any potential polymorphic forms.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture and for assessing the purity of this compound.

Gas Chromatography (GC) with Specific Derivatization Strategies

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile to be vaporized in the GC inlet. researchgate.net In cases where a compound has low volatility or contains polar functional groups that can lead to poor peak shape and interactions with the GC column, chemical derivatization is often employed. jfda-online.com

Common derivatization strategies in GC include:

Silylation: This involves replacing active hydrogen atoms (e.g., in -OH, -NH, -SH groups) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com

Acylation: This process introduces an acyl group. Fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), are often used to create derivatives that are highly sensitive to electron capture detection (ECD). jfda-online.comresearch-solution.com

Alkylation: This method involves the addition of an alkyl group. research-solution.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) depends on the specific functional groups present in the molecule and the desired analytical outcome. sigmaaldrich.comresearchgate.net For instance, microwave-assisted derivatization has been explored as a way to accelerate reaction times. researchgate.net

| Derivatization Strategy | Reagent Example | Target Functional Groups | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | Alcohols, phenols, amines, carboxylic acids sigmaaldrich.com | Increase volatility, improve thermal stability |

| Acylation | Heptafluorobutyric anhydride (HFBA) research-solution.com | Alcohols, phenols, amines jfda-online.com | Increase volatility, enhance detector response (ECD) |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) research-solution.com | Carboxylic acids, phenols research-solution.com | Increase volatility, enhance detector response (ECD) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of quinoxaline derivatives, including this compound. This method is extensively utilized in research and quality control settings to ascertain the purity of synthetic batches, monitor reaction progress, and analyze complex mixtures containing quinoxaline structures. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of halogenated quinoxalines.

Research into the analysis of various quinoxaline compounds demonstrates the utility of reversed-phase HPLC, which is well-suited for separating moderately polar compounds like this compound. A common approach involves the use of a C18 stationary phase, which provides excellent resolution for this class of molecules. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Typically, a gradient elution using a mixture of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is employed. nih.gov This allows for the effective elution of the target analyte while separating it from impurities and starting materials.

For instance, a high-throughput screening method developed for quinoxaline derivatives utilized a C18 column with a mobile phase of methanol/water containing 0.1% formic acid. nih.gov While this specific study did not analyze this compound, the methodology is directly applicable. The formic acid helps to protonate the quinoxaline nitrogen atoms, leading to sharper peaks and improved chromatographic performance. Detection is commonly achieved using a UV detector, as the quinoxaline ring system possesses a strong chromophore.

In the context of advanced analytical methodologies, on-line solid-phase extraction (SPE) coupled with HPLC has been successfully applied for the determination of quinoxaline-1,4-dioxides in environmental samples. rsc.orgresearchgate.net This technique automates sample clean-up and pre-concentration, thereby enhancing sensitivity and throughput. rsc.org Such an approach could be adapted for the trace analysis of this compound in various matrices.

The following table outlines a typical set of HPLC parameters that could be established for the analysis of this compound, based on methodologies reported for analogous compounds. nih.govnih.gov

| Parameter | Value/Condition |

| Column | C18 (e.g., 3 µm particle size, 2.1 mm i.d. x 150 mm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Detailed research findings for the broader class of quinoxalines show that method optimization is key to resolving closely related structures, such as isomers or compounds with varying degrees of halogenation. The selection of the organic modifier, the gradient profile, and the detection wavelength are all critical variables that are fine-tuned to achieve the desired separation efficiency and sensitivity. For complex sample matrices, coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of specificity, allowing for definitive peak identification based on the mass-to-charge ratio of the analyte and its fragments. nih.gov

Computational Chemistry and Theoretical Studies of 2,3 Dichloro 5 Fluoroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like substituted quinoxalines. researchgate.netarabjchem.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p) is a common choice for optimizing the geometry and calculating the properties of such compounds. researchgate.netarabjchem.orgias.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In studies of various quinoxaline (B1680401) derivatives, DFT calculations have been used to determine these energy values and predict reactivity. arabjchem.orgscirp.org For instance, in a study on quinoline, a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to be -4.83 eV, indicating its potential for charge transfer interactions which are crucial for its bioactivity. scirp.org The analysis of the HOMO-LUMO gap in 2,3-Dichloro-5-fluoroquinoxaline would similarly reveal its kinetic stability and potential as an electrophile or nucleophile. irjweb.comsemanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoxaline Derivative (Note: This data is for a representative quinoxaline derivative and is used to illustrate the typical output of DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| Energy Gap (ΔE) | 4.48 |

This interactive table demonstrates the kind of data generated from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. youtube.com The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. arabjchem.org

In an MEP map, red areas indicate regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like nitrogen and oxygen. Blue areas represent regions of low electron density (positive potential), typically around hydrogen atoms or electron-deficient centers. youtube.com For this compound, the nitrogen atoms of the quinoxaline ring and the fluorine atom would be expected to be regions of negative potential, while the carbon atoms bonded to the electronegative chlorine and fluorine atoms would likely exhibit a more positive potential. This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking. arabjchem.org

Computational chemistry can model the entire pathway of a chemical reaction, including the identification of transition states. This allows for the calculation of activation energies and reaction rates, providing deep insights into reaction mechanisms. For substituted quinoxalines, which are often synthesized from precursors like 2,3-dichloroquinoxaline (B139996), modeling the reaction pathways of nucleophilic substitution would be of significant interest. nih.gov

By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction mechanism. For this compound, this could involve modeling the substitution of the chlorine atoms with various nucleophiles, which is a common strategy for creating diverse quinoxaline derivatives. nih.gov

While DFT is prevalent, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. researchgate.net They can be computationally intensive but provide a high level of theory. researchgate.netresearchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. These methods can be useful for initial screenings of large numbers of molecules or for studying very large systems where higher-level calculations are not feasible.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of molecules over time. This is particularly useful for studying the conformational changes of flexible molecules, the behavior of molecules in solution, or their interactions with biological macromolecules like proteins or DNA.

For this compound, MD simulations could be used to study its diffusion in different solvents, its binding affinity to a biological target, or the stability of its various conformations. While specific MD studies on this compound are not prominent in the literature, the methodology is standard for drug discovery and materials science applications involving similar heterocyclic compounds.

Conformational Analysis and Dynamics

Due to the rigid nature of the fused quinoxaline ring system, this compound is expected to have a planar geometry. The primary focus of conformational analysis would be to confirm this planarity and to investigate any minor deviations that might arise from steric or electronic effects of the substituents.

Computational studies on similar heterocyclic compounds, such as steroidal quinoxalines, have utilized techniques like Circular Dichroism (CD) spectropolarimetry to analyze their conformation and helicity. mdpi.com For this compound, theoretical calculations would determine the bond lengths, bond angles, and dihedral angles. While significant conformational isomers are not expected, molecular dynamics simulations could provide insights into the vibrational modes and the subtle dynamic behavior of the molecule in different environments.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C2-C3 Bond Length | ~1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N-C Angle | ~117° |

| Dihedral Angle (Benzene ring) | ~0° |

Note: These are illustrative values based on typical bond lengths and angles for similar structures.

Intermolecular Interactions and Solvent Effects

The electronic distribution in this compound, influenced by the electronegative chlorine and fluorine atoms, would be a key determinant of its intermolecular interactions. Computational analysis using methods like Natural Bond Orbital (NBO) analysis can elucidate charge transfer interactions within the molecule.

The effect of solvents on the properties of the compound can be modeled using methods such as the Polarizable Continuum Model (PCM). Studies on similar molecules, like 3-halopyridines, have shown that while molecular geometry is only slightly affected by solvent polarity, properties like vibrational frequencies and chemical reactivity can be significantly influenced. mdpi.com For this compound, it is expected that increasing solvent polarity would lead to shifts in its absorption and emission spectra. nih.gov Multiple regression analysis in studies of related compounds indicates that both non-specific and specific interactions, like hydrogen bonding, play a role. nih.gov

Structure-Reactivity Relationship (SAR) Prediction and Validation

The structure-activity relationship (SAR) of quinoxaline derivatives is a field of active research, particularly for their applications in medicinal chemistry and materials science. mdpi.comnih.gov The presence of two chlorine atoms and a fluorine atom, all electron-withdrawing groups, on the quinoxaline core of this compound is expected to significantly impact its reactivity.

General SAR studies on quinoxalines have shown that electron-withdrawing groups can influence their biological activity and electronic properties. mdpi.com For instance, in some anticancer quinoxaline derivatives, the substitution of an electron-releasing group with an electron-withdrawing group like fluorine or chlorine can decrease certain activities. mdpi.com Conversely, the strong electron-accepting ability of substituted quinoxalines makes them attractive for use as electron-transporting materials in organic electronics. beilstein-journals.org

Theoretical calculations of frontier molecular orbitals (HOMO and LUMO) are crucial for predicting reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energy of the LUMO, making the compound a good electron acceptor.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (in eV) | Implication |

| HOMO Energy | ~ -7.0 | Electron-donating ability |

| LUMO Energy | ~ -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 | High kinetic stability |

Note: These are illustrative values based on typical ranges for similar halogenated heterocycles.

Spectroscopic Data Prediction and Theoretical Validation against Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be validated against experimental results. For this compound, theoretical IR, NMR, and UV-Vis spectra can be calculated using DFT.

Vibrational Spectroscopy (IR): The calculated vibrational frequencies can be compared with experimental FT-IR spectra. For instance, in a related compound, 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone, a good correlation between theoretical and experimental wavenumbers was observed. nih.gov For this compound, characteristic bands for C-Cl, C-F, and C=N stretching modes would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical values can be compared to experimental data to confirm the structure. Experimental NMR data for the similar compound 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) is available and shows the utility of this technique. nih.govspectrabase.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The choice of functional, such as CAM-B3LYP, has been shown to be important for accurate predictions of vibrationally resolved absorption spectra in related compounds. nih.gov

Table 3: Predicted vs. Expected Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data (Theoretical) | Expected Experimental Data Range |

| FT-IR (cm⁻¹) | C-Cl stretch: ~700-800, C-F stretch: ~1100-1200 | Consistent with predicted values |

| ¹³C NMR (ppm) | Carbons attached to Cl: ~140-150, Carbon attached to F: ~155-165 (with C-F coupling) | Consistent with predicted shifts and couplings |

| UV-Vis (λmax, nm) | ~280, ~320 | Consistent with quinoxaline core absorptions |

Note: These are illustrative values based on known spectroscopic data for analogous compounds.

Applications of 2,3 Dichloro 5 Fluoroquinoxaline in Advanced Chemical Sciences

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the C-Cl bonds in 2,3-dichloro-5-fluoroquinoxaline towards nucleophilic substitution and cross-coupling reactions has established it as a pivotal starting material for a wide array of complex organic molecules.

Synthesis of Biologically Relevant Quinoxaline (B1680401) Derivatives

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are prominent structural motifs in a multitude of pharmaceutical drugs and biologically active compounds. The scaffold is a key component in molecules designed for various therapeutic applications. The compound this compound serves as a key precursor for derivatives that have been investigated for their potential in medicinal chemistry. For instance, derivatives such as 3-substituted quinoxaline-2(1H)-ones and the subclass of 3-(indol-3-yl)quinoxalin-2-one derivatives have demonstrated notable biological activities. researchgate.net The synthesis of these molecules often leverages the reactivity of the dichloroquinoxaline precursor.

Preparation of Heterocyclic Scaffolds and Condensed Systems

The ability to functionalize the 2- and 3-positions of the quinoxaline ring system through the displacement of the chlorine atoms makes this compound an ideal substrate for constructing more elaborate heterocyclic architectures. These reactions can lead to the formation of fused-ring systems, which are of great interest in both medicinal chemistry and materials science. An example of such a condensed system is Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx), which has been utilized as a building block for π-conjugated polymer semiconductors. researchgate.net The synthesis of these complex scaffolds often involves sequential or one-pot reactions with various nucleophiles or coupling partners.

In Materials Science as a Precursor

The rigid and aromatic nature of the quinoxaline core, combined with the tunability offered by its substituents, makes this compound an attractive precursor for the development of advanced functional materials.

Incorporation into Polymeric Architectures

The compound has been employed as a monomer in the synthesis of high-performance polymers. For instance, Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx), which can be derived from dichloroquinoxaline precursors, has been used to create π-conjugated polymer semiconductors. researchgate.net These polymers have shown promising performance in organic thin-film transistors (OTFTs). Copolymers of PQx with other aromatic units like bithiophene and thieno[3,2-b]thiophene (B52689) have been synthesized, exhibiting ambipolar charge transport characteristics with notable electron and hole mobilities. researchgate.net

Development of Functional Organic Materials (e.g., for organic electronics, sensors)

The electron-deficient nature of the quinoxaline ring system makes its derivatives suitable for applications in organic electronics. Materials based on these scaffolds have been explored for use in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net For instance, the self-assembly of discotic molecules based on these systems is crucial for their application in OFETs, which require a specific planar orientation. researchgate.net Furthermore, the strong acid affinity of certain PQx-based polymers, which results in a distinct color change in their absorption spectra, suggests their potential use in chemical sensing applications. researchgate.net

| Polymer System | Charge Transport Characteristics | Reported Mobilities (cm²/Vs) |

| PQx and bithiophene copolymers | Electron-dominant ambipolar | Electron: up to 4.28 × 10⁻³ Hole: up to 5.22 × 10⁻⁴ |

| PQx and thieno[3,2,-b]thiophene copolymers | Hole-dominant ambipolar | Hole: up to 4.82 × 10⁻² Electron: up to 3.95 × 10⁻³ |

Applications in Nanomaterial Synthesis

The principles of self-assembly observed in quinoxaline-based discotic molecules for organic electronics applications suggest the potential for these systems to form well-defined nanostructures. researchgate.net The homeotropic (face-on) orientation often adopted by these molecules on common substrates is advantageous for OLED and OPV fabrication. researchgate.net While direct synthesis of standalone nanomaterials from this compound is an emerging area, the functionalization of other nanomaterials with derivatives of this compound is a feasible strategy to impart specific electronic or sensing properties to the nanomaterial.

Role in Catalysis and Redox Systems

The following sections outline the general potential for this compound based on the known reactivity of related quinoxaline structures. It is important to note that the subsequent discussions are hypothetical and extrapolated from the behavior of analogous compounds, as direct research on the catalytic applications of this compound is not presently published.

As a Ligand in Metal-Catalyzed Processes

The nitrogen atoms in the pyrazine (B50134) ring of a quinoxaline scaffold possess lone pairs of electrons, making them potential coordination sites for transition metals. In theory, This compound could act as a bidentate or monodentate ligand in various metal-catalyzed reactions. The electronic properties of the quinoxaline ring, influenced by the electron-withdrawing chloro and fluoro substituents, would modulate the electron-donating ability of the nitrogen atoms and, consequently, the stability and reactivity of the resulting metal complex.

For instance, substituted quinoxalines have been explored as ligands in palladium-catalyzed cross-coupling reactions. The specific substitution pattern on This compound could, in principle, influence the steric and electronic environment around a coordinated metal center, thereby affecting the efficiency and selectivity of catalytic transformations such as Suzuki-Miyaura, Heck, or Sonogashira couplings. However, no studies have specifically reported the synthesis of metal complexes with This compound as a ligand for catalytic purposes.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While certain nitrogen-containing heterocyclic compounds have emerged as effective organocatalysts, there is no published research demonstrating the use of This compound in this capacity.

The development of chiral quinoxaline derivatives has been a focus in asymmetric organocatalysis. By functionalizing the quinoxaline core with chiral auxiliaries, it is possible to create a chiral environment for stereoselective transformations. Theoretically, the chloro- and fluoro- substituents of This compound could serve as handles for further synthetic modifications to introduce chirality. These modifications could potentially lead to novel organocatalysts for reactions such as asymmetric aldol (B89426) additions, Michael additions, or Diels-Alder reactions. Nevertheless, the scientific literature does not currently contain any examples of This compound or its direct derivatives being employed as organocatalysts.

Integration into Photocatalytic Systems

Quinoxaline derivatives can exhibit interesting photophysical properties, making them candidates for use in photocatalysis, either as photosensitizers or as part of a larger photocatalytic system. The extended π-system of the quinoxaline ring can absorb light and, upon excitation, initiate photochemical reactions.

The presence of heavy atoms like chlorine in This compound could theoretically enhance intersystem crossing, a key process for photosensitizers that operate via a triplet state. This could make the compound a potential candidate for applications in photoredox catalysis. However, there are no specific studies that have investigated the photocatalytic properties of This compound or its integration into such systems. Research on the excited-state dynamics and redox potentials of this particular molecule would be necessary to evaluate its suitability for photocatalytic applications.

Future Research Directions and Academic Outlook

Exploration of Green and Sustainable Synthetic Pathways

The future synthesis of 2,3-Dichloro-5-fluoroquinoxaline and its derivatives is expected to pivot towards green and sustainable methodologies, moving away from conventional routes that often involve hazardous reagents and solvents. benthamdirect.com Research in the broader quinoxaline (B1680401) family has already highlighted several eco-friendly strategies that could be adapted. ekb.egbenthamdirect.com

Key areas for future investigation include:

Microwave and Ultrasonic Irradiation : The use of alternative energy sources like microwave and ultrasonic waves has been successful in accelerating the synthesis of other quinoxaline derivatives, often in solvent-free conditions or using green solvents like water. benthamdirect.comresearchgate.net Applying these techniques to the synthesis of this compound could lead to significantly reduced reaction times and energy consumption.

Reusable Nanocatalysts : The development of protocols using recyclable nanocatalysts, such as copper oxide nanoparticles (CuONPs) derived from waste biomass or silica (B1680970) nanoparticles, presents a promising avenue. nih.govrsc.org These catalysts offer high efficiency, straightforward recovery, and minimal waste generation, aligning with the principles of green chemistry. rsc.org

Water-Based and Solvent-Free Reactions : Shifting towards water as a solvent or conducting reactions under solvent-free "grinding" conditions minimizes the reliance on volatile organic compounds (VOCs). researchgate.net Catalysts like Cerium(IV) Ammonium Nitrate have shown efficacy in water for synthesizing other quinoxalines and could be explored for this specific compound. researchgate.net

Palladium-Catalyzed Annulation : Innovative methods such as the palladium-catalyzed reductive annulation of catechols and nitroarylamines offer a direct route to quinoxaline cores and could be tailored for fluoro- and chloro-substituted precursors. rsc.org

Table 1: Potential Green Synthetic Strategies for this compound

| Green Methodology | Potential Advantages | Relevant Research Context |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced energy use. | Successfully used for various substituted quinoxalines. researchgate.net |

| Nanocatalysis (e.g., CuO, SiO₂) | High efficiency, catalyst recyclability, mild reaction conditions. | Employed for condensation reactions in quinoxaline synthesis. nih.govrsc.org |

| Aqueous Media Synthesis | Environmentally benign, low cost, improved safety. | Demonstrated with catalysts like CAN for other quinoxalines. researchgate.net |

Advancements in Integrated Spectroscopic and Computational Characterization

A comprehensive understanding of the structure-property relationships of this compound and its future analogs is critical. The integration of advanced spectroscopic techniques with high-level computational methods is the future of its characterization. ias.ac.in

Future research will likely focus on:

Density Functional Theory (DFT) Calculations : DFT methods are crucial for predicting molecular geometry, electronic properties, and spectroscopic signatures (IR, Raman, NMR). ias.ac.innih.gov For this compound, DFT can elucidate the influence of the halogen substituents on the molecule's frontier molecular orbitals (FMOs), reactivity, and potential for non-linear optical (NLO) properties. nih.gov

Integrated Spectroscopic Analysis : A combined approach using Fourier-Transform Infrared (FT-IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the molecular structure. ias.ac.inresearchgate.net Comparing experimental data with DFT-simulated spectra allows for precise structural assignments and a deeper understanding of intramolecular interactions. ias.ac.in

Hirshfeld Surface (HS) Analysis : This computational tool is invaluable for analyzing intermolecular interactions within the crystal lattice, which is essential for designing crystalline materials like organic semiconductors. nih.gov

Photoinduced Process Studies : Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study the generation of reactive intermediates when the molecule is exposed to light, which is vital for applications in photochemistry and photobiology. mdpi.com

Table 2: Integrated Characterization Techniques for Future Studies

| Technique | Purpose | Expected Insights for this compound |

|---|---|---|

| DFT Calculations | Predict geometry, electronic structure, and spectra. | Understanding of reactivity and influence of halogen atoms. nih.gov |

| NMR Spectroscopy | Determine the carbon-hydrogen framework and connectivity. | Unambiguous structural confirmation of synthesized analogs. researchgate.net |

| FT-IR/Raman Spectroscopy | Identify functional groups and vibrational modes. | Confirmation of molecular structure and bonding characteristics. ias.ac.in |

| UV-Vis Spectroscopy | Analyze electronic transitions. | Information on photophysical properties for materials science. mdpi.com |

Diversification of Applications Across Interdisciplinary Chemical Sciences

The unique electronic properties conferred by the dichloro- and fluoro-substituents make this compound a highly versatile precursor for materials and bioactive compounds. Future research will focus on diversifying its applications beyond its current scope.

Potential interdisciplinary applications to be explored:

Medicinal Chemistry : Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The chlorine atoms on the this compound ring are excellent leaving groups, enabling nucleophilic substitution to create libraries of novel compounds for screening as targeted therapeutic agents, such as kinase inhibitors. lookchem.com

Materials Science : The planar quinoxaline ring system is a key component in organic electronics. researchgate.net By functionalizing the 2,3-positions, researchers can synthesize novel derivatives for use as organic semiconductors, fluorescent dyes for solar cells, and corrosion inhibitors. ias.ac.inresearchgate.net The fluorine atom can enhance the stability and electronic properties of these materials.

Agrochemicals : The quinoxaline scaffold is present in various fungicides, herbicides, and insecticides. researchgate.netresearchgate.net Targeted modification of this compound could lead to the development of new, more effective crop protection agents.

Targeted Synthesis of Complex Analogs for Specific Research Objectives

Future synthetic efforts will move beyond simple derivatives to the targeted creation of complex molecular architectures designed for specific functions. This compound is an ideal starting point for such endeavors due to its inherent reactivity.

Key research objectives in this area include:

Selective Functionalization : Developing synthetic protocols that allow for the selective substitution of one chlorine atom over the other. This would enable the stepwise introduction of different functional groups, leading to highly complex and asymmetric analogs.

Synthesis of Bio-isosteres : Using this compound to synthesize bio-isosteric replacements for known pharmacophores. For example, quinoxaline scaffolds have been used to mimic the phthalazinone motif in PARP-1 inhibitors. researchgate.net

Polymer and Macrocycle Synthesis : Employing the di-chloro functionality to act as a monomer or a key linker in the synthesis of novel polymers or macrocycles with unique host-guest chemistry or material properties.

Structure-Activity Relationship (SAR) Studies : Synthesizing a systematic series of analogs by reacting this compound with various nucleophiles (amines, thiols, alcohols) to build robust SAR models. This is fundamental for optimizing compounds for a specific biological target, such as the c-Met kinase, or for fine-tuning the optoelectronic properties of a material. lookchem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline |

| 3-Methylquinoxalin-2(1H)-one |

| Acetic anhydride (B1165640) |

| Benzil |

| Benzoin |

| Benzoyl chloride |

| Cerium(IV) Ammonium Nitrate |

| Chloroacetic acid |

| Copper oxide nanoparticles (CuONPs) |

| Echinomycin |

| Ethyl pyruvate |

| Ethylene glycol |

| Glyoxal |

| Glyoxylic acid |

| Levomycin |

| o-phenylenediamine (B120857) |

| Olaparib |

| Oxalic acid |

| Phthalazinone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.